molecular formula C18H18N4O3S2 B2648446 methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate CAS No. 1207021-78-0

methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Cat. No.: B2648446
CAS No.: 1207021-78-0
M. Wt: 402.49
InChI Key: FNCIIKZWRQSSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • The chemical framework has been involved in the synthesis of compounds with potential antihypertensive α-blocking activity, showcasing low toxicity and promising pharmacological profiles (Abdel-Wahab et al., 2008).
  • Microwave-assisted green synthesis methods have produced imidazo[2,1-b]thiazole derivatives from related structures, displaying significant antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017). This approach emphasizes the versatility and potential of such compounds in medicinal chemistry.

Antioxidant and Antifilarial Activities

  • Certain synthesized compounds based on the thiazole scaffold have been evaluated for their antioxidant properties, indicating potential as additive agents in various formulations (Amer et al., 2011). This suggests the broad utility of these molecules beyond their pharmacological actions.
  • Novel synthetic routes have led to thiazole derivatives with potent antitumor and antifilarial activities, highlighting the therapeutic potential of compounds within this chemical space (Kumar et al., 1993). The findings demonstrate the importance of structural modifications for achieving desired biological activities.

Molecular Docking and Synthesis for Enzyme Inhibition

  • The design and synthesis of novel thiazolidine derivatives have targeted enzyme inhibition, particularly aldose reductase inhibitors, to manage diabetic complications (Ali et al., 2012). This research avenue illustrates the compound's application in addressing chronic diseases through enzyme inhibition mechanisms.

Advanced Glycation End-Products (AGEs) Formation

  • The chemical structure's relevance extends to studies on methylglyoxal (MG) formation, a key player in the generation of AGEs, implicated in diabetes and neurodegenerative diseases. This indicates the broader impact of studying such compounds on understanding disease mechanisms and developing therapeutic strategies (Nemet et al., 2006).

Properties

IUPAC Name

methyl 2-[2-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-10-26-17(20-12)21-15(23)11-27-18-19-8-14(13-6-4-3-5-7-13)22(18)9-16(24)25-2/h3-8,10H,9,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCIIKZWRQSSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.